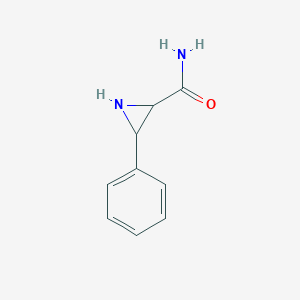
(2S,3S)-3-Phenylaziridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-Phenylaziridine-2-carboxamide is a chiral aziridine derivative with a phenyl group attached to the aziridine ring. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Phenylaziridine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of an α-haloamide with a base to induce cyclization and form the aziridine ring. For example, starting from an α-haloamide, the reaction with a strong base like sodium hydride or potassium tert-butoxide can yield the desired aziridine compound.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often focus on ensuring high stereoselectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-Phenylaziridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxaziridines, while reduction can produce primary or secondary amines.
Scientific Research Applications
(2S,3S)-3-Phenylaziridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the construction of chiral compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving aziridine derivatives.
Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (2S,3S)-3-Phenylaziridine-2-carboxamide involves its reactivity due to the strained aziridine ring. The ring strain makes the compound highly reactive towards nucleophiles, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants it encounters.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2,3-Butanediol: Another chiral compound with applications in organic synthesis and as a precursor for other chemicals.
(2S,3S)-2-Chloro-3-hydroxy ester: Used in pharmaceutical and chemical industries as an intermediate for the synthesis of active compounds.
Uniqueness
(2S,3S)-3-Phenylaziridine-2-carboxamide is unique due to its aziridine ring structure, which imparts high reactivity and versatility in chemical synthesis. Its chiral nature also makes it valuable for the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and other biologically active molecules.
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-phenylaziridine-2-carboxamide |
InChI |
InChI=1S/C9H10N2O/c10-9(12)8-7(11-8)6-4-2-1-3-5-6/h1-5,7-8,11H,(H2,10,12) |
InChI Key |
GPBCRRMRLBDOKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















